molecular formula C12H17N B14204418 6,8-Dimethyl-2,3,4,5-tetrahydro-1h-1-benzazepine CAS No. 847173-28-8

6,8-Dimethyl-2,3,4,5-tetrahydro-1h-1-benzazepine

Cat. No.: B14204418
CAS No.: 847173-28-8
M. Wt: 175.27 g/mol
InChI Key: NFJZXHSECVMGKA-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2,3,4,5-tetrahydro-1h-1-benzazepine is an organic compound belonging to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2,3,4,5-tetrahydro-1h-1-benzazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylphenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2,3,4,5-tetrahydro-1h-1-benzazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while substitution can introduce alkyl, halogen, or other functional groups.

Scientific Research Applications

6,8-Dimethyl-2,3,4,5-tetrahydro-1h-1-benzazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a ligand for various biological receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2,3,4,5-tetrahydro-1h-1-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific substitution pattern on the benzazepine ring, which can influence its biological activity and chemical reactivity. This unique structure makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

847173-28-8

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

6,8-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine

InChI

InChI=1S/C12H17N/c1-9-7-10(2)11-5-3-4-6-13-12(11)8-9/h7-8,13H,3-6H2,1-2H3

InChI Key

NFJZXHSECVMGKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCCCNC2=C1)C

Origin of Product

United States

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